molecular formula C15H20N2O B12281749 3-Benzyl-3,9-diazabicyclo[3.3.2]decan-10-one

3-Benzyl-3,9-diazabicyclo[3.3.2]decan-10-one

Cat. No.: B12281749
M. Wt: 244.33 g/mol
InChI Key: VMKDZMUGUPYJOO-UHFFFAOYSA-N
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Description

3-Benzyl-3,9-diazabicyclo[332]decan-10-one is a bicyclic compound with a unique structure that includes a benzyl group and two nitrogen atoms within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-3,9-diazabicyclo[3.3.2]decan-10-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a benzyl halide in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-3,9-diazabicyclo[3.3.2]decan-10-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

3-Benzyl-3,9-diazabicyclo[3.3.2]decan-10-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Benzyl-3,9-diazabicyclo[3.3.2]decan-10-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bicyclic structure allows for unique interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

  • 3,9-Diazabicyclo[3.3.2]decan-10-one
  • 3-Benzyl-3,9-diazabicyclo[3.3.2]decane

Comparison: Compared to its analogs, 3-Benzyl-3,9-diazabicyclo[3.3.2]decan-10-one exhibits unique properties due to the presence of the benzyl group. This group enhances its lipophilicity and potential for interactions with hydrophobic sites in biological targets. Additionally, the compound’s bicyclic structure provides rigidity, which can influence its binding affinity and specificity .

Properties

IUPAC Name

3-benzyl-3,9-diazabicyclo[3.3.2]decan-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-15-13-7-4-8-14(16-15)11-17(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKDZMUGUPYJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC(C1)NC2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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